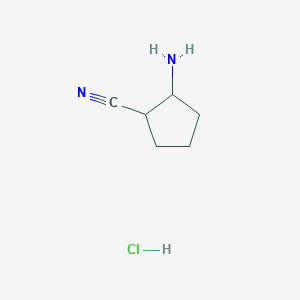
2-Aminocyclopentane-1-carbonitrile;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-aminocyclopentane-1-carbonitrile hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-aminocyclopentane-1-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with ammonia and hydrogen cyanide, followed by stereoselective reduction to obtain the desired chiral product. The reaction conditions often require specific catalysts and temperature control to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of (1S,2R)-2-aminocyclopentane-1-carbonitrile hydrochloride may involve high-throughput screening methods for crystallization and purification. Techniques such as ion exchange screening and vapor diffusion are employed to obtain high-quality crystals suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-aminocyclopentane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, including temperature and solvent choice, are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions include various substituted cyclopentane derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications .
Scientific Research Applications
(1S,2R)-2-aminocyclopentane-1-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug development.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (1S,2R)-2-aminocyclopentane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to bind selectively to enzymes and receptors, influencing biochemical pathways and exerting its effects. Detailed studies on its molecular interactions are essential for understanding its full potential in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1S,2R)-2-aminocyclopentane-1-carbonitrile hydrochloride include:
- (1S,2R)-(+)-Ephedrine Hydrochloride
- (1S,2R)-2-aminocyclopentanecarboxylic acid hydrochloride
Uniqueness
What sets (1S,2R)-2-aminocyclopentane-1-carbonitrile hydrochloride apart is its specific stereochemistry, which imparts unique chemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes .
Properties
Molecular Formula |
C6H11ClN2 |
|---|---|
Molecular Weight |
146.62 g/mol |
IUPAC Name |
2-aminocyclopentane-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H10N2.ClH/c7-4-5-2-1-3-6(5)8;/h5-6H,1-3,8H2;1H |
InChI Key |
JHUCZVWLMPERGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)N)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


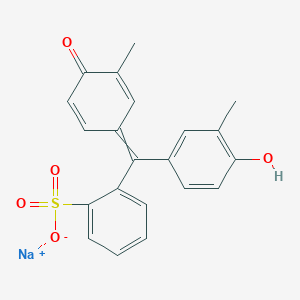
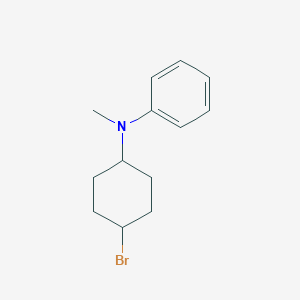
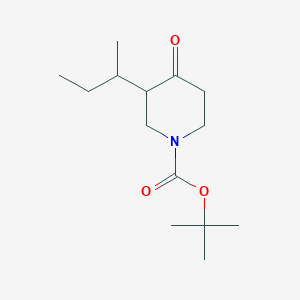
![2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoic acid;dihydrate](/img/structure/B14786925.png)
![Alanine, N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-, diethyl ester, monomethanesulfonate (9CI)](/img/structure/B14786938.png)
![6-(4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B14786954.png)
![benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14786969.png)
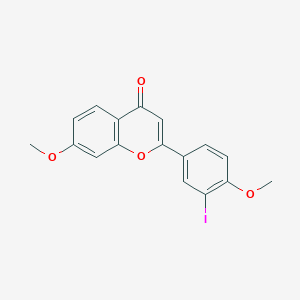
![tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14786976.png)
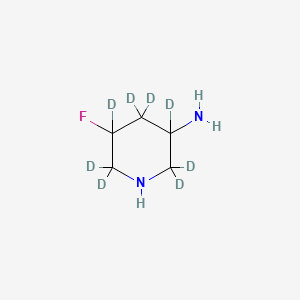
![[4-(4-Propylcyclohexyl)phenyl]boric acid](/img/structure/B14786997.png)
![Methyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14787005.png)
![2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate](/img/structure/B14787013.png)

